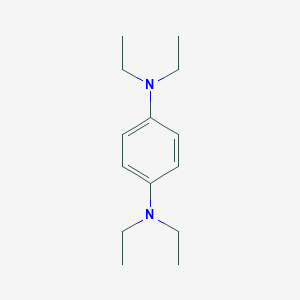

1,4-Bis(diethylamino)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Bis(diethylamino)benzene is an organic compound characterized by the presence of two diethylamino groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its electron-donating properties, making it a valuable intermediate in various chemical reactions and applications. It is often used in the synthesis of dyes, pharmaceuticals, and other organic compounds due to its unique chemical structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Bis(diethylamino)benzene can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobenzene with diethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

C6H4Br2+2Et2NH→C6H4(NEt2)2+2HBr

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Bis(diethylamino)benzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1,4-Bis(diethylamino)benzene has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential use in biological assays and as a fluorescent probe.

Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

Industry: Utilized in the production of polymers, coatings, and other materials with specific electronic properties.

Mécanisme D'action

The mechanism of action of 1,4-Bis(diethylamino)benzene is primarily related to its electron-donating properties. The diethylamino groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles. This increased reactivity facilitates various chemical transformations, including nucleophilic substitution and electrophilic aromatic substitution reactions. The compound’s ability to donate electrons also makes it useful in applications requiring electron-rich intermediates.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Bis(dimethylamino)benzene: Similar structure but with dimethylamino groups instead of diethylamino groups.

1,4-Bis(diphenylamino)benzene: Contains diphenylamino groups, leading to different electronic and steric properties.

1,4-Diaminobenzene: Lacks the alkyl groups, resulting in different reactivity and applications.

Uniqueness

1,4-Bis(diethylamino)benzene is unique due to the presence of diethylamino groups, which provide a balance of electron-donating ability and steric hindrance. This combination makes it particularly useful in specific synthetic applications where both electronic and steric factors play a crucial role.

Activité Biologique

1,4-Bis(diethylamino)benzene (C14H24N2), also known as DEAB, is a compound of interest due to its potential biological activities. This article explores the biological activity of DEAB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features two diethylamino groups attached to a benzene ring. The structural formula can be represented as follows:

This compound is characterized by its lipophilic nature, which influences its biological interactions.

Cytotoxicity and Genotoxicity

DEAB's cytotoxic effects have been investigated in various cell lines. A notable study demonstrated that DEAB could induce apoptotic pathways in cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death . Furthermore, its potential genotoxicity has been evaluated using frameworks established for industrial chemicals, indicating a need for further studies to fully understand its risk profile .

The biological activity of DEAB can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of DEAB allows it to integrate into cellular membranes, potentially disrupting their integrity.

- Enzyme Inhibition : DEAB may inhibit specific enzymes involved in cellular metabolism, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, contributing to their cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various diethylamino derivatives, DEAB was evaluated for its antimicrobial efficacy against E. coli. While specific MIC values for DEAB were not reported, related compounds with similar structures showed MIC values below 200 µg/mL, suggesting potential pharmacological relevance .

Case Study 2: Cytotoxic Effects on Cancer Cells

A laboratory study focused on the cytotoxic effects of DEAB on breast cancer cell lines. The results indicated that DEAB treatment led to significant cell death through apoptosis, as evidenced by increased levels of cleaved caspase-3 and -9. This suggests that DEAB may serve as a lead compound for developing anticancer agents .

Propriétés

IUPAC Name |

1-N,1-N,4-N,4-N-tetraethylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-5-15(6-2)13-9-11-14(12-10-13)16(7-3)8-4/h9-12H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLOOFYYJICYFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560275 |

Source

|

| Record name | N~1~,N~1~,N~4~,N~4~-Tetraethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18996-77-5 |

Source

|

| Record name | N~1~,N~1~,N~4~,N~4~-Tetraethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.